7-Amino-1,4-difluoro-9h-fluoren-9-one
Description
7-Amino-1,4-difluoro-9H-fluoren-9-one is a polycyclic aromatic compound featuring a fluorenone core substituted with an amino group at the 7-position and fluorine atoms at the 1- and 4-positions. The fluorenone scaffold is known for its planar, conjugated structure, which imparts unique electronic properties. The amino group enhances reactivity for derivatization, while fluorine substituents influence electron distribution and metabolic stability.
Properties
CAS No. |
17532-97-7 |
|---|---|
Molecular Formula |
C13H7F2NO |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
7-amino-1,4-difluorofluoren-9-one |
InChI |
InChI=1S/C13H7F2NO/c14-9-3-4-10(15)12-11(9)7-2-1-6(16)5-8(7)13(12)17/h1-5H,16H2 |
InChI Key |
SBCSNZUCJRIQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(C=CC(=C23)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,4-difluoro-9H-fluoren-9-one typically involves the introduction of fluorine atoms into the fluorenone structure. One common method is the fluorination of fluorenone derivatives using electrophilic fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like silver fluoride or cesium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,4-difluoro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding fluorenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones and fluorenols, which can be further functionalized for specific applications .
Scientific Research Applications
7-Amino-1,4-difluoro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Fluorinated fluorenones are investigated for their potential as anticancer and antiviral agents.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 7-Amino-1,4-difluoro-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate specific biochemical pathways. The amino group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Structural Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
